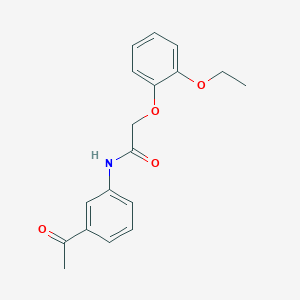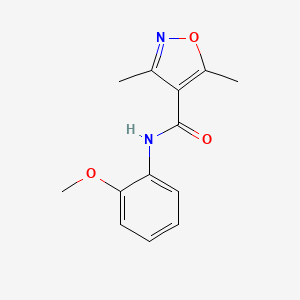![molecular formula C18H21ClN2O2 B5673736 3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5673736.png)
3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves multiple steps, including condensation, cyclization, and acylation reactions. For instance, pyrrolidine-2,4-diones, which share a similar structural motif, can be synthesized from α-amino acid esters through condensation with ethoxycarbonylacetic acid, Dieckmann cyclisation, and hydrolysis-decarboxylation, followed by acylation at C-3 by acid chlorides in the presence of Lewis acids (Jones et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of compounds within this category often involves spectroscopic methods and X-ray crystallography to determine the arrangement of atoms and their connectivity. For example, the structure of related pyrrolidine-2,5-dione derivatives was confirmed via 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) (Nguyen & Dai, 2023).
Chemical Reactions and Properties
The chemical behavior of pyrrole-2,5-dione derivatives includes a range of reactions, such as photo-induced autorecycling oxidation of amines, demonstrating their potential as reactive intermediates for synthesizing imines in yields exceeding 100% (Nitta et al., 2005). Such characteristics highlight their versatility in organic synthesis and potential applications in materials science and pharmaceutical chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting points, and molecular weights, are crucial for understanding the practical applications of these compounds. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, for example, are soluble in common organic solvents and exhibit strong fluorescence, indicating their use in electronic applications due to good processability and photochemical stability (Zhang & Tieke, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles and electrophiles, oxidation and reduction potentials, and acid-base behavior, define the scope of chemical transformations these compounds can undergo. The synthesis and properties of related compounds demonstrate their reactivity and potential as intermediates for developing new chemical entities with desired biological or physical properties (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-8-10-14(11-9-12)21-17(22)15(19)16(18(21)23)20(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJIVLRCIZEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)
![8-(3-hydroxybenzoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5673661.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673671.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5673675.png)


![2-(3-methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673711.png)

![4-methyl-2-[(4-methylbenzoyl)amino]-5-propyl-3-thiophenecarboxylic acid](/img/structure/B5673722.png)
![1,3,10-trimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5673730.png)
![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-4-pyridinecarboxamide](/img/structure/B5673750.png)

![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)